molecular formula C11H13F2NS B13743223 3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

Cat. No.: B13743223
M. Wt: 229.29 g/mol
InChI Key: XYAKXLWNNGSUBR-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is an organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a 3,4-difluorophenyl group via a sulfanylmethyl linkage. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyrrolidine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring enhance the compound’s binding affinity and selectivity towards these targets. The sulfanylmethyl group can participate in various interactions, including hydrogen bonding and van der Waals forces, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Difluorophenyl)methyl]pyrrolidine
  • 3-[(3,4-Dichlorophenyl)sulfanylmethyl]pyrrolidine
  • 3-[(3,4-Difluorophenyl)thio]methylpyrrolidine

Uniqueness

3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is unique due to the presence of both fluorine atoms and a sulfanylmethyl linkage, which confer enhanced chemical stability and biological activity compared to similar compounds. The combination of these features makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

3-[(3,4-difluorophenyl)sulfanylmethyl]pyrrolidine

InChI

InChI=1S/C11H13F2NS/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2

InChI Key

XYAKXLWNNGSUBR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CSC2=CC(=C(C=C2)F)F

Origin of Product

United States

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